3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula and a CAS number of 1219982-45-2. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis. It is classified as an organic compound, specifically a pyrrolidine derivative featuring a difluorophenoxy group, which enhances its reactivity and biological activity.
The compound is sourced from chemical suppliers and research institutions, with detailed information available on platforms like PubChem and BenchChem. It falls under the category of heterocyclic compounds due to the presence of the pyrrolidine ring, which contributes to its unique properties and reactivity patterns.
The synthesis of 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride typically involves a two-step process:
The molecular structure of 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride can be described by its InChI and InChI Key:
InChI=1S/C11H13F2NO.ClH/c12-10-2-1-9(5-11(10)13)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H
POFIWFOPTLWGLT-UHFFFAOYSA-N
The compound features a pyrrolidine ring attached to a phenoxy group substituted with two fluorine atoms at positions 3 and 4. This substitution pattern significantly influences its chemical behavior and potential biological interactions.
3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions:
The mechanism of action for 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets within biological systems. It may bind to certain receptors or enzymes, modulating their activity and affecting various biochemical pathways. This interaction could lead to therapeutic effects, making it a candidate for further investigation in drug development.
The physical properties of 3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride include:
The chemical properties include:
3-(3,4-Difluorophenoxy)pyrrolidine hydrochloride has several applications in scientific research:
This compound represents a versatile building block with significant potential across multiple scientific disciplines, highlighting its importance in both academic research and industrial applications.
CAS No.: 2281-22-3
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 358-74-7
CAS No.: 16079-52-0